ethyl[(1H-indol-3-yl)methyl]amine hydrochloride - 1797350-28-7

ethyl[(1H-indol-3-yl)methyl]amine hydrochloride

Catalog Number: EVT-1720150
CAS Number: 1797350-28-7
Molecular Formula: C11H15ClN2
Molecular Weight: 210.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Indole derivatives, characterized by a benzene ring fused to a pyrrole ring, are prevalent in natural products and pharmaceuticals. [, , , , , , , , ] They serve as crucial building blocks in organic synthesis and exhibit a wide spectrum of biological activities. [, , , , ] Ethyl[(1H-indol-3-yl)methyl]amine hydrochloride, a specific indole derivative, is likely to share these characteristics and holds potential for various scientific research applications.

Molecular Structure Analysis
  • Planar Indole Ring System: The indole ring system (benzene and pyrrole rings) generally adopts a planar conformation. [, ]
Chemical Reactions Analysis
  • N-Alkylation: The secondary amine can react with various electrophiles, like alkyl halides or acyl chlorides, to introduce additional substituents. [, ]
  • Electrophilic Aromatic Substitution: The electron-rich indole ring can undergo electrophilic substitution reactions, allowing for further functionalization. []
  • Condensation Reactions: The indole nitrogen and the adjacent methylene group can participate in condensation reactions with carbonyl compounds. [, , ]
Mechanism of Action
  • Receptor Binding: The indole ring system can interact with various receptors through hydrogen bonding, π-π stacking, and van der Waals interactions. [, , ]
  • Enzyme Inhibition: Indole derivatives are known to inhibit enzymes, potentially by mimicking natural substrates or binding to active sites. [, , ]
Applications
  • Drug Discovery: As a building block for synthesizing novel pharmaceuticals targeting various diseases. [, , , , , , , , ]

{2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM)

Compound Description: MIAM is a novel indole compound identified as a potent DNA intercalator. It displays significant anti-cancer efficacy in various models, including cell lines like S180, K562, MCF-7, HeLa, and HepG2, as well as in vivo S180 mouse models. MIAM demonstrated selective inhibition of HeLa cell viability and dose-dependent tumor growth inhibition in S180 mice. Importantly, it exhibited minimal toxicity in treated mice, evidenced by a high spleen index and increased body weight, highlighting its potential as a safe and effective anti-cancer agent. [, ]

(2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine

Compound Description: This compound exhibits a molecular structure characterized by the presence of N—H⋯N hydrogen bonds. This bonding pattern leads to the formation of a C(7) chain extending along the a-axis direction within its crystal lattice. []

4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)-benzamide, Hydrochloride (SSR126768A)

Compound Description: SSR126768A is a potent and selective oxytocin (OT) receptor antagonist. It demonstrates high affinity for rat and human OT receptors, particularly those expressed in the uterus. It effectively inhibits OT-induced uterine contractions in various models, including isolated myometrium and conscious telemetered rats. SSR126768A's oral activity and long duration of action highlight its potential as a tocolytic agent for managing preterm labor. []

Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate (MIBE)

Compound Description: Originally thought to be synthesized by reacting 5-hydroxy-1-methyl-1H-indole with excess ethyl acetoacetate, the reported method for MIBE synthesis was reinvestigated and found to be inaccurate. The actual product obtained was (3E)-3-(2-ethoxy-2-oxoethylidene)-1,2,3,4-tetrahydro-7-hydroxy-1,4-dimethylcyclopent[b]indole-1-acetate (2a). []

(2S)-1-(1H-Indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan2-amine (A443654)

Compound Description: A443654 is a novel AKT inhibitor with potent proapoptotic activity against T-cell acute lymphoblastic leukemia (T-ALL) cells. It effectively inhibits cell growth, induces apoptosis, and arrests the cell cycle. Importantly, A443654 demonstrates efficacy against drug-resistant T-ALL cells and synergizes with other chemotherapeutic agents like etoposide. Its ability to induce apoptosis in T-ALL blast cells from patient samples highlights its potential as a promising therapeutic strategy for T-ALL. []

(-)-(R)-5-[(1-methyl-1H-indol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride (YM060: ramosetron)

Compound Description: Ramosetron is a potent and selective 5-hydroxytryptamine (5-HT3) receptor antagonist. Its physicochemical and pharmacokinetic properties were extensively studied, leading to the identification of its degradation product and metabolite, 4-hydroxy-6-[(1-methyl-1H-indol-3-yl) carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole. []

2-Bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone and 2-Bromo-1-(1-methyl-1H-indol-3-yl)-2-methyl-1-propanone

Compound Description: These two compounds are alpha-bromoketones containing an indole moiety. They are key starting materials in a series of reactions with amines leading to various rearranged products, including α-substituted indole-3-acetamides, β-substituted tryptamines, α-substituted indole-3-acetic acids, and indole β-aminoketones. The specific products formed depend on the steric hindrance of the amine used in the reaction. []

5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine Derivatives

Compound Description: A series of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives were synthesized and characterized. These compounds were evaluated for their antimicrobial and antioxidant activities. Among the tested compounds, one derivative, 5d, exhibited potent antibacterial and antifungal properties along with significant radical scavenging and ferric ions (Fe3+) reducing capabilities. []

2-Phenylamino-3-phenylimino-3H-indole, 2-(o-Tolylamino)-3-(o-tolylimino)-3H-indole, N-Phenyl-N-(2-phenylamino-3H-indol-3-ylidene)amine N-oxide and Bis(2-methyl-1H-indol-3-yl)methane

Compound Description: These four compounds were isolated and characterized as products of acid-catalyzed reactions between 2-methylindole and various nitrosobenzenes. The reactions demonstrated both electrophilic and radical mechanisms, leading to the diverse range of products observed. The crystal structures of these compounds provided further insights into their molecular geometries and intermolecular interactions. []

(E)-5-Benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol and (E)-5-Benzyloxy-2-({[2-(1H-indol-3-yl)ethyl]iminiumyl}methyl)phenolate

Compound Description: These two Schiff base compounds were synthesized and their crystal structures determined. Both compounds display intramolecular hydrogen bonding, but with different bond types: an O—H⋯O bond in the first compound and a charge-assisted N+—H⋯O− bond in the second compound containing the indole moiety. []

(E)-Ethyl 2-Cyano-3-(1H-indol-3-yl)acrylates, (E)-3-(1H-Indol-3-yl)acrylonitriles, and their N-methyl Derivatives

Compound Description: These acrylate and acrylonitrile derivatives were synthesized using L-proline as a catalyst in a green Knoevenagel condensation reaction. The reaction involved indole-3-carboxyaldehydes and ethyl cyanoacetate. The synthesized compounds can be further modified to obtain the corresponding N-methylated derivatives using dimethyl sulfate and PEG-600, a green solvent. []

6-((1H-indol-3-yl)methyl)-5-ethyl-pyrimidin-4(3H)-one Analogues

Compound Description: Two novel 6-((1H-indol-3-yl)methyl)-5-ethyl-pyrimidin-4(3H)-one analogues were designed, synthesized, and evaluated for their in vitro anti-HIV activity. This research builds upon structure-activity relationship (SAR) studies of dihydro-alkoxy-benzyl oxopyrimidine (DABO) analogues, a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). The results of this study provide valuable insights for the development of new S-DABO derivatives as potential HIV treatments. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

Compound Description: A new series of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives (10a-h) were synthesized and characterized using various analytical techniques. These compounds were synthesized with the goal of identifying potential new antibacterial agents and were designed based on the structure of existing antibacterial drugs. []

Ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This compound's crystal structure was determined, revealing two independent molecules in the asymmetric unit. The structure is characterized by a planar indole ring and a cyclohexene ring adopting a sofa conformation. The molecules interact through N—H⋯O hydrogen bonds, forming dimers and chains within the crystal lattice. []

(1H-indol-3-yl)-N-methyl/phenyl-pyrazolidinpyrazole Derivatives

Compound Description: A series of (1H-indol-3-yl)-N-methyl/phenyl-pyrazolidinpyrazole derivatives were synthesized using a microwave-assisted approach. This method significantly reduced reaction times and improved yields. These compounds were designed for their potential anti-inflammatory activity and were evaluated in relevant biological assays. []

2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole Derivatives and N-acetyl-N-[2-[1-acetyl-2-[1-(acetyloxy)-1-propenyl]-1H-indol-3-yl]ethyl]acetamides

Compound Description: A modified Bischler-Napieralski reaction was employed to synthesize a series of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives. These compounds were then subjected to base-catalyzed conditions, resulting in the formation of N-acetyl-N-[2-[1-acetyl-2-[1-(acetyloxy)-1-propenyl]-1H-indol-3-yl]ethyl]acetamides. The structures of all synthesized compounds were confirmed using a combination of chemical and spectral data. []

Ethyl 2-{2-[(1-methyl-2-phenyl-1H-indol-3-yl)diazenyl]thiazol-4-yl}acetate

Compound Description: The crystal structure of ethyl 2-{2-[(1-methyl-2-phenyl-1H-indol-3-yl)diazenyl]thiazol-4-yl}acetate was determined, revealing the planar nature of the indole, thiazole, and phenyl ring systems within the molecule. The dihedral angles between these rings were also reported, providing further insights into the molecule's three-dimensional structure. []

Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

Compound Description: The crystal structure of ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate was determined, revealing a planar indole ring system and the formation of hydrogen bonds between molecules. These hydrogen bonds, specifically N—H⋯O interactions, contribute to the formation of chains within the crystal structure. Additionally, C—H⋯O hydrogen bonds and C—H⋯π interactions further connect these chains into a two-dimensional network. []

(R)-1-(1H-indol-3-yl)propan-2-amines Hydrochloride

Compound Description: An efficient and enantioselective synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines hydrochloride was developed. The key steps involve a modified Nef reaction to prepare ketones from nitroalkenes and condensation with (R)-(+)-2-methyl-2-propanesulfinamids. The method yields optically pure (R)-sulfonamides without the need for chiral separation, making it a practical approach for obtaining these valuable chiral building blocks. []

Ethyl 2,7,7-trimethyl-4-(1-methyl-1H-indol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: The crystal structure of this compound was analyzed, revealing key structural features such as the conformation of its cyclohexene and dihydropyridine rings and the dihedral angle between the pyrrole and benzene rings of its indole moiety. The crystal packing is dominated by N—H⋯O and C—H⋯O hydrogen bonds, creating intricate network patterns. []

Methyl-2-(2-(5-bromobenzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate (MBIP)

Compound Description: MBIP is a novel benzoxazolone–indole hybrid molecule designed as a potential SPECT imaging agent targeting the translocator protein (TSPO). MBIP demonstrated favorable characteristics such as high radiochemical yield and stability, suitable pharmacokinetics, and uptake in TSPO-rich organs in mice, making it a promising candidate for further development as a TSPO-targeted SPECT imaging agent. []

2-(4-Amino-2-methyl-1H-indol-3-yl)- and 2-(6-Amino-2-methyl-1H-indol-3-yl)acetic Acid Derivatives

Compound Description: A series of N-substituted derivatives of 2-(4-amino-2-methyl-1H-indol-3-yl)- and 2-(6-amino-2-methyl-1H-indol-3-yl)acetic acids were synthesized. The key starting material was obtained through the indolization of a phenylhydrazone derivative. These compounds hold potential as building blocks for more complex indole-based structures due to the presence of the reactive amino group. []

(S)-Ethyl-2-(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate

Compound Description: Synthesized as a potential AHAS inhibitor, (S)-ethyl-2-(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate’s crystal structure was determined. The analysis revealed intermolecular hydrogen bonds involving N-H···O and N-H···S interactions. Comparing this structure with previously reported sulfonamide analogs provides valuable insights for understanding structure-activity relationships within this class of compounds. []

N-Hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2E-2-propenamide

Compound Description: This compound exists in various polymorphic forms, both as a free base and as salts. Different preparation methods yield different forms, highlighting the importance of controlling crystallization conditions in pharmaceutical development. [, ]

8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one Hydrochloride

Compound Description: This compound's crystal structure was studied and compared to its fluorinated analog. The comparison aimed to understand the structural impact of fluorine substitution and its potential influence on the compound's physicochemical properties. []

6-(2-Methyl-5-sulfo-1H-indol-3-yl)hexanoic Acid and 6-(2,3-Dimethyl-5-sulfo-1H-indol-3-yl)hexanoic Acid Inner Salt

Compound Description: These two compounds were synthesized using a multistep approach involving Fischer indole methodology. The synthesis highlights the versatility of the indole core as a building block for more complex structures. []

1,3,3-Tri(1H-indol-3-yl)propan-1-one, Oxoketene Gem-dithiol and 1,2-Dithiole-3-thione Derivatives

Compound Description: 1,3,3-Tri(1H-indol-3-yl)propan-1-one was used as a key intermediate in the synthesis of various heterocyclic compounds, including oxoketene gem-dithiol and 1,2-dithiole-3-thione derivatives. The synthetic route involved reactions with carbon disulfide, amines, phosphorus pentasulfide, and quinones. This work highlights the versatility of the indole moiety in constructing diverse chemical structures. []

3-{3-[2-(1H-Indol-3-yl)ethyl]}-2,3-dihydro-2-(aryliminothiazol-4-yl)-2H-chromen-2-ones

Compound Description: This compound class combines structural motifs found in tryptamines, coumarins, and 2-imino-1,3-thiazolines, all of which are known for their diverse biological activities. This multi-component synthesis strategy highlights an efficient approach to access complex molecules with potential pharmacological applications. []

4(1H-Indol-3-yl)-2-thioxopyridine Derivatives

Compound Description: A series of 4(1H-indol-3-yl)-2-thioxopyridine derivatives were synthesized and characterized. These compounds were designed based on the biological activity of the thioxopyridine scaffold and were evaluated for their antimicrobial activity and effects on GST and GSH enzyme activity. The synthesis involved a multistep approach starting from readily available materials. []

(R)- and (S)-3-(Piperidin-3-yl)-1H-Indole Derivatives

Compound Description: This study focuses on the synthesis and characterization of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives. The synthesis utilizes diastereomeric intermediates obtained through N-alkylation reactions. Single-crystal X-ray crystallography was crucial in determining the absolute configuration of the synthesized enantiomers. The study provides a detailed account of the spectroscopic and analytical data for all synthesized compounds. []

N-[3-Chloro-2-(Substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl)butanamide Derivatives

Compound Description: This study focuses on the synthesis and evaluation of N-[3-chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl)butanamide derivatives as potential α-amylase inhibitors. The synthesized compounds were designed based on the structure of known α-amylase inhibitors. The study highlights the potential of these derivatives as therapeutic agents for diseases associated with α-amylase activity, such as diabetes. []

2-(1H-Indol-3-yl)acetyl-N-(substituted phenyl)hydrazine Carbothioamides, 5-(1H-Indol-3-yl)methyl-4-(substituted aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones, 5-(1H-indol-3-yl)methyl-N-(substituted aryl)-1,3,4-oxadiazol-2-amines, and 5-(1H-Indol-3-yl)methyl-N-(substituted aryl)-1,3,4-thiadiazol-2-amines

Compound Description: A series of new heterocyclic compounds, including triazole-3-thiones, oxadiazol-2-amines, and thiadiazol-2-amines, were synthesized from 2-(1H-indol-3-yl)acetyl-N-(substituted phenyl)hydrazine carbothioamides. These compounds were evaluated for their anticonvulsant activity using the maximal electroshock seizure (MES) model and their neurotoxicity profiles. []

5-((1H-Indol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and its N-Alkyl Derivatives

Compound Description: A series of 5-((1H-indol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives, including their N-methyl and N-ethyl analogs, were synthesized using a triphenylphosphine (TPP)-catalyzed Knoevenagel condensation reaction. The synthesis utilized Meldrum's acid and various indole-3-carboxaldehydes. This method provides a rapid and efficient route to access these indole derivatives. []

[3‐[2‐(Dimethylamino)ethyl]‐2‐[[[3‐(dimethylamino)ethyl]‐1H‐indol‐5‐yl]methyl]‐1H‐indol‐5‐yl]‐N‐methylmethanesulfonamide

Compound Description: This compound is a significant impurity identified during the synthesis of sumatriptan. An improved multistep synthesis of its precursor, 3-[2-(dimethylamino)ethyl]-5-indolemethanol, was developed to better control the formation of this impurity. []

1-[[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl]sulfonyl]pyrrolidine

Compound Description: This compound and its pharmaceutically acceptable salts were the focus of a study aimed at developing an improved synthesis method. []

N,N-Dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethylamine (MK-462)

Compound Description: MK-462 is a potent and selective 5-HT1D receptor agonist identified through a study that explored the synthesis and serotonergic activity of N,N-dimethyltryptamine derivatives. These derivatives incorporate imidazole, triazole, or tetrazole rings at the 5-position of the indole nucleus. MK-462 exhibits high oral bioavailability, rapid absorption, and limited central nervous system penetration, making it a promising candidate for further development. []

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: This compound is a crucial intermediate in the synthesis of various biologically active compounds, including osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI). The compound's synthetic route was optimized, enabling the preparation of its derivatives. The structure of (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one was confirmed through mass spectrometry and 1H NMR spectroscopy. []

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

Compound Description: MBA236 is a potent dual inhibitor of cholinesterase and monoamine oxidase (MAO). It was designed based on an earlier lead compound, ASS234, and QSAR predictions. This molecule displays promising inhibitory activity against both AChE and MAO, suggesting its potential as a therapeutic agent for Alzheimer's disease. []

N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Compound Description: A diverse library of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides was synthesized. These compounds were evaluated for their antibacterial activity, hemolytic activity, and enzyme inhibitory potential. Several derivatives exhibited potent antibacterial activity against Salmonella typhi and Staphylococcus aureus, highlighting their potential as therapeutic agents. []

Properties

CAS Number

1797350-28-7

Product Name

ethyl[(1H-indol-3-yl)methyl]amine hydrochloride

IUPAC Name

N-(1H-indol-3-ylmethyl)ethanamine;hydrochloride

Molecular Formula

C11H15ClN2

Molecular Weight

210.7 g/mol

InChI

InChI=1S/C11H14N2.ClH/c1-2-12-7-9-8-13-11-6-4-3-5-10(9)11;/h3-6,8,12-13H,2,7H2,1H3;1H

InChI Key

IMJKOZBYSJNZLC-UHFFFAOYSA-N

SMILES

CCNCC1=CNC2=CC=CC=C21.Cl

Canonical SMILES

CCNCC1=CNC2=CC=CC=C21.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.